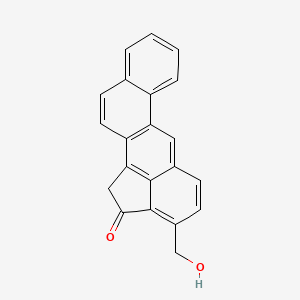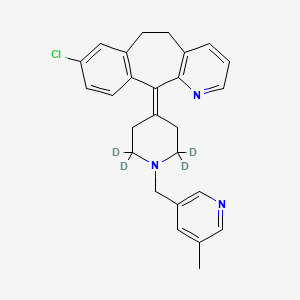![molecular formula C7H12N2 B13433803 2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine CAS No. 160290-85-7](/img/structure/B13433803.png)
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine is a chemical compound with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol . This compound is part of the pyridazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine typically involves cyclization reactions. One common method includes the reaction of appropriate cyclopentane derivatives with hydrazine under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and specific temperature and pressure settings.
Analyse Des Réactions Chimiques
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine can be compared with other similar compounds, such as:
2,4,7-Trimethyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-1-one: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
N1-perhydrocyclopenta[d]pyrimidin-2-ylidenbenzene-1-sulfonamide: Another related compound with different substituents, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
160290-85-7 |
|---|---|
Formule moléculaire |
C7H12N2 |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazine |
InChI |
InChI=1S/C7H12N2/c1-2-6-4-8-9-5-7(6)3-1/h4,6-7,9H,1-3,5H2 |
Clé InChI |
JKBZKRVWPCKJRR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CNN=CC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



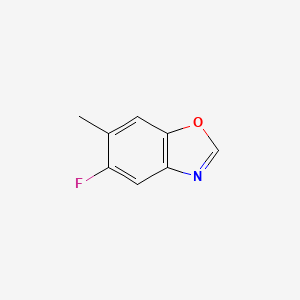
![2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13433735.png)
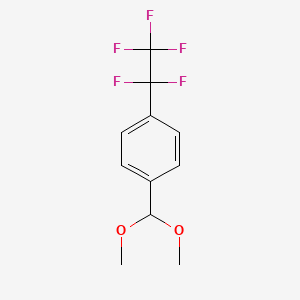
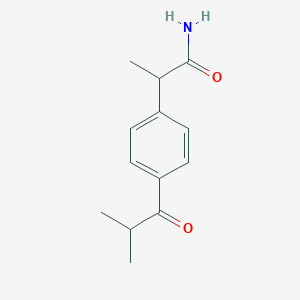
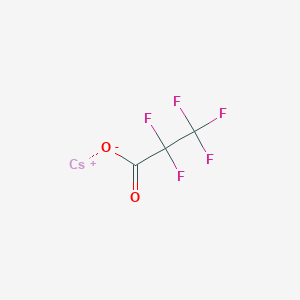



![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)
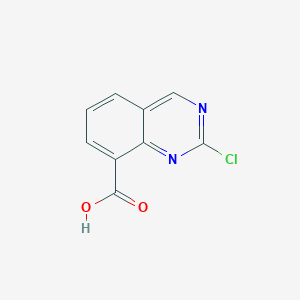
![(3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13433810.png)
